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Compound of Interest

Compound Name: 2-Chloro-6-nitrobenzamide

Cat. No.: B017836 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-6-
nitrobenzamide, a key intermediate in various synthetic pathways. The document is intended

for researchers, scientists, and professionals in the field of drug development and chemical

analysis, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics.

Summary of Spectral Data
The following tables summarize the predicted spectral data for 2-Chloro-6-nitrobenzamide.

This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 2-Chloro-6-nitrobenzamide

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.2 - 7.8 m 3H Aromatic Protons

~7.6 br s 2H
Amide Protons (-

CONH₂)
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Note: Predicted chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloro-6-nitrobenzamide

Chemical Shift (ppm) Assignment

~165 C=O (Amide)

~148 C-NO₂

~135 C-Cl

~133 Aromatic CH

~130 Aromatic CH

~125 Aromatic C-C(O)NH₂

~124 Aromatic CH

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Chloro-6-nitrobenzamide

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad N-H Stretch (Amide)

~1670 Strong C=O Stretch (Amide I)

~1600 Medium N-H Bend (Amide II)

~1530 Strong N-O Asymmetric Stretch (Nitro)

~1350 Strong N-O Symmetric Stretch (Nitro)

~780 Strong C-Cl Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-Chloro-6-nitrobenzamide
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m/z Relative Intensity (%) Assignment

200/202 High [M]⁺ (Molecular Ion)

184/186 Moderate [M-NH₂]⁺

154/156 Moderate [M-NO₂]⁺

138 Moderate [M-NH₂-Cl]⁺

110 High [C₆H₄Cl]⁺

75 Moderate [C₆H₃]⁺

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio

of 3:1.

Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework

for the acquisition of spectral data for 2-Chloro-6-nitrobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-6-nitrobenzamide in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical

and should be noted, as it can influence chemical shifts.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for protons.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans is usually required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

Sample Preparation:

Thoroughly grind 1-2 mg of 2-Chloro-6-nitrobenzamide with approximately 100-200 mg

of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the mixture to a pellet die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent

pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and acquire the sample spectrum.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

Sample Preparation: Dissolve a small amount of 2-Chloro-6-nitrobenzamide in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

with an Electron Ionization (EI) source.

Gas Chromatography:

Inject the sample solution into the GC.

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the

compound from any impurities.

Employ a temperature program to ensure elution of the compound.

Mass Spectrometry:

As the compound elutes from the GC column, it enters the EI source of the mass

spectrometer.

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass

analyzer.

A mass spectrum is generated, showing the relative abundance of the different fragment

ions.
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Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of 2-Chloro-6-
nitrobenzamide.
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Caption: Workflow for the spectral analysis of 2-Chloro-6-nitrobenzamide.
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Caption: Experimental workflow for obtaining spectral data.

To cite this document: BenchChem. [Spectral Data Analysis of 2-Chloro-6-nitrobenzamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017836#spectral-data-nmr-ir-ms-for-2-chloro-6-
nitrobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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